REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([CH2:10][CH2:11][OH:12])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[Cl-].[CH3:14][NH2+]C.C=O>>[C:1]([N:4]1[CH2:5][CH2:6][CH:7]([C:10](=[CH2:14])[CH:11]=[O:12])[CH2:8][CH2:9]1)(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
3.95 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)CCO
|
Name
|
dimethylammonium chloride
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C[NH2+]C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
is extracted several times with diethyl ether
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC(CC1)C(C=O)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |